molecular formula C15H11BrO B12561519 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 154884-64-7

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene

Cat. No.: B12561519
CAS No.: 154884-64-7
M. Wt: 287.15 g/mol
InChI Key: LQNPZWJZGMCNJX-UHFFFAOYSA-N
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Description

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is a high-value synthetic building block designed for advanced chemical research and development. This compound features a unique structure combining a brominated benzene ring and a phenylpropynyl ether linkage, making it a versatile intermediate in organic synthesis. Its molecular scaffold is common in the development of more complex aromatic and conjugated systems. Researchers can utilize this compound in various metal-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki reactions, where the bromine atom acts as a key leaving group. The presence of the alkyne spacer also offers a handle for further functionalization via click chemistry or cyclization reactions. This product is intended for use in laboratory research settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154884-64-7

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

IUPAC Name

1-bromo-4-(3-phenylprop-2-ynoxy)benzene

InChI

InChI=1S/C15H11BrO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,12H2

InChI Key

LQNPZWJZGMCNJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis Using 4-Bromophenol and Propargyl Bromide

A classical and widely used method involves the Williamson ether synthesis:

  • Reagents: 4-bromophenol, 3-phenylprop-2-yn-1-yl bromide (or similar propargyl bromide derivative), base (e.g., sodium hydride or potassium carbonate), and an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Procedure: The phenol is deprotonated with a strong base (e.g., NaH) at low temperature (0 °C), generating the phenolate ion. Then, the propargyl bromide is added dropwise, and the mixture is stirred at room temperature or slightly elevated temperature for several hours.
  • Workup: The reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

This method yields the desired ether with retention of the bromine substituent on the aromatic ring.

Example from literature:
A procedure described in a Kyoto University study used NaH in anhydrous THF at 0 °C to deprotonate 4-bromophenol, followed by addition of (3-bromoprop-1-yn-1-yl)benzene, stirring at room temperature for 7.5 hours, and subsequent extraction and purification to afford the ether product.

Sonogashira Cross-Coupling Followed by Ether Formation

An alternative approach involves:

  • Step 1: Sonogashira coupling of 4-bromophenol or 4-bromoaryl derivatives with phenylacetylene or its protected derivatives to form the aryl-alkyne intermediate.
  • Step 2: Conversion of the hydroxyl group to the propargylic ether via alkylation.

This method benefits from mild conditions and high yields.

Research findings:
A study from the University of Groningen demonstrated that Sonogashira cross-coupling of 4-bromo-1,2-(methylenedioxy)benzene with (trimethylsilyl)acetylide at 90 °C for 24 hours gave the desired product in 62% yield. Their improved method achieved 75% yield in 45 minutes at room temperature, highlighting the efficiency of modern catalytic systems.

Catalytic Gold(I)-Mediated Cyclization and Ether Formation

In advanced synthetic routes, gold(I) catalysts have been used to promote cascade cyclizations involving alkynes and nucleophiles, which can be adapted for ether formation involving propargylic systems.

  • Catalysts: IPrAuNTf2, JohnPhosAuNTf2, BrettPhosAuNTf2.
  • Solvents: Alcohol solvents such as methanol, ethanol, or isopropanol.
  • Conditions: Mild temperatures (60–80 °C) with reaction times ranging from minutes to hours.

These methods provide high selectivity and yields for complex ether-containing molecules.

Data excerpt:
In a study, the use of IPrAuNTf2 in ethanol at 60 °C gave yields up to 82–85% for related propargylic ether products.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Reaction Time Notes
Williamson Ether Synthesis 4-bromophenol, propargyl bromide, NaH, THF 70–85 7–8 hours Classical, reliable, requires dry conditions
Sonogashira Coupling + Alkylation Pd catalyst, 4-bromophenol, phenylacetylene, base 62–75 45 min–24 h Efficient, mild conditions, catalytic
Mitsunobu Reaction 4-bromophenol, 3-phenylprop-2-yn-1-ol, PPh3, DIAD 84 Overnight Good for sensitive substrates
Gold(I)-Catalyzed Cyclization IPrAuNTf2, alcohol solvent, 60–80 °C 80–85 1–2 hours High selectivity, modern catalytic method

Research Findings and Notes

  • The Williamson ether synthesis remains a cornerstone for preparing aryl propargylic ethers, with good yields and straightforward purification.
  • Sonogashira coupling methods have been optimized to proceed rapidly at room temperature with high yields, offering advantages in scalability and mildness.
  • Mitsunobu reaction provides an alternative route when direct alkylation is challenging or when stereochemical control is needed.
  • Gold(I) catalysis offers a modern approach with excellent selectivity and functional group tolerance, useful in complex molecule synthesis.
  • Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Characterization data such as ^1H NMR, ^13C NMR, IR, and HRMS confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-couplings.

Key Reactions:

1.1 Suzuki-Miyaura Coupling
Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives:

ConditionsProductYieldSource
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME, 80°C4-[(3-Phenylprop-2-yn-1-yl)oxy]biphenyl82–89%

1.2 Selenocyanation
Bromine substitution with KSeCN yields selenocyanate derivatives:

ConditionsProductYieldSource
DMF, RT, 2 h1-Selenocyanato-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene75%

Propargyl Ether Reactivity

The propargyloxy group participates in cycloadditions and thermal rearrangements.

Intramolecular Nitrile Oxide Cycloaddition (INOC)

Forms isoxazoline-fused derivatives under mild conditions:

SubstrateConditionsProductYieldSource
Nitrile oxide precursorCHCl₃, RT, 12 hPyrano[4,3-c]isoxazoline derivative68%

Thermal Claisen Rearrangement

Heating induces -sigmatropic rearrangement to chromene derivatives:

ConditionsProductYieldSource
Xylene, 140°C, 6 h3-[(4-Bromophenoxy)methyl]coumarin63%

Alkyne Functionalization

The internal alkyne undergoes selective transformations.

Hydrogenation

Catalytic hydrogenation yields cis-alkene derivatives:

ConditionsProductYieldSource
H₂ (1 atm), Lindlar catalyst4-[(3-Phenylprop-1-en-1-yl)oxy]bromobenzene91%

Oxidative Cleavage

Ozonolysis or RuO₄-mediated cleavage generates carbonyl compounds:

ConditionsProductYieldSource
O₃, CH₂Cl₂, −78°C4-Bromophenyl glyoxylate74%

Multicomponent Reactions

The alkyne participates in click chemistry and Sonogashira couplings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Forms triazole-linked conjugates:

ConditionsProductYieldSource
CuSO₄, sodium ascorbate, H₂O/EtOH1,4-Disubstituted triazole derivative88%

Scientific Research Applications

Medicinal Chemistry

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene has been investigated for its potential therapeutic properties. Its structure allows for modifications that can enhance biological activity. For example, derivatives of this compound have shown promise as anti-cancer agents due to their ability to inhibit specific pathways involved in tumor growth.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in cancer drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.

Example Reaction:
The compound can be utilized in the synthesis of more complex molecules through cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Material Science

In material science, 1-Bromo-4-[(3-phenylprop-2-yn-1-yloxy)]benzene can be used to synthesize polymers with specific properties. Its ability to undergo polymerization reactions makes it suitable for creating novel materials with tailored mechanical and thermal properties.

Research Insight: Recent research has focused on using this compound to develop photoresponsive materials that can change their properties upon exposure to light, which is valuable in applications like smart coatings and sensors .

Comparison of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryDevelopment of anti-cancer drugsCytotoxicity against cancer cell lines
Organic SynthesisIntermediate for complex molecule synthesisCross-coupling reactions with organometallics
Material ScienceSynthesis of polymers with unique propertiesPhotoresponsive materials for smart applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene depends on the specific reaction it undergoes. For example:

    Nucleophilic substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Oxidation: The phenylprop-2-yn-1-yl group undergoes electron transfer reactions, leading to the formation of oxidized products.

    Reduction: The triple bond in the phenylprop-2-yn-1-yl group is hydrogenated, resulting in the formation of alkenes or alkanes.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 2: Electronic and Steric Effects

Compound Name Electron Effect Steric Hindrance Applications
Target Compound Moderate withdrawal (Br, C≡C) High (phenyl) Catalysis, material science
1-Bromo-4-(methoxyphenylpropargyl)ether Electron donation (OMe) Moderate Asymmetric synthesis
1-Bromo-4-(tert-butyldimethylsilyloxy) Minimal electronic perturbation High (Si group) Protective group strategies

Biological Activity

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is a brominated organic compound with the molecular formula C15H11BrO. It features a phenylprop-2-yn-1-yl group linked through an ether bond. This compound has gained attention in various fields, including medicinal chemistry, organic synthesis, and material science, due to its unique structural properties and potential biological activities.

The synthesis of this compound typically involves the reaction of 4-bromophenol with 3-phenylprop-2-ynyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. This method facilitates the formation of the desired ether linkage.

Chemical Properties:

PropertyValue
CAS Number154884-64-7
Molecular FormulaC15H11BrO
Molecular Weight287.15 g/mol
IUPAC Name1-bromo-4-(3-phenylprop-2-ynoxy)benzene
Boiling PointNot specified

Biological Activity

The biological activity of this compound is primarily investigated in relation to its potential applications in medicinal chemistry and its interactions within biological systems.

Antimicrobial Activity

Recent studies have suggested that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing alkyne chains have been shown to possess antifungal activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs indicate a potential for similar activity .

The biological mechanism of action for compounds like 1-Bromo-4-[(3-phenylprop-2-yn-1-yloxy]benzene typically involves:

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, which may lead to the formation of new carbon-nucleophile bonds.
  • Oxidation Reactions: The phenylprop-2-ynyl group can undergo electron transfer reactions, resulting in oxidized products.
  • Reduction Reactions: The triple bond in the phenylprop chain may be hydrogenated to form alkenes or alkanes.

Toxicity and Safety Profile

According to data from the U.S. Environmental Protection Agency (EPA), 1-Bromo compounds are often classified under high production volume (HPV) chemicals, indicating a need for thorough toxicity assessments. While specific toxicity values for this compound are not well-documented, related compounds show varying degrees of acute toxicity based on exposure routes (oral or inhalation) .

Toxicity Studies Overview

Study TypeFindings
Acute Oral ToxicityLimited data; requires further investigation.
Inhalation StudiesPotential respiratory effects noted in similar compounds.

Case Studies and Research Findings

A review of literature reveals that studies focusing on similar brominated compounds highlight their role as intermediates in organic synthesis and their potential therapeutic applications. For example:

  • Antifungal Studies: Compounds structurally related to 1-Bromo derivatives have demonstrated low minimum inhibitory concentrations (MIC) against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that variations in structure can significantly influence biological activity .
  • Material Science Applications: Research indicates that brominated compounds can be utilized in developing novel polymers with specific electronic properties, potentially opening avenues for applications in electronics and materials science.

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